

Fadraciclib: Comprehensive Safety, Handling, and Disposal Guide

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Compound of Interest

Compound Name:	<i>Fadraciclib</i>
Cat. No.:	B1671856

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This document provides essential safety, operational, and disposal information for **Fadraciclib** (also known as CYC065), a research-grade chemical compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Product Identification and Properties

Fadraciclib is an inhibitor of cyclin-dependent kinase 2 (Cdk2) and Cdk9.^[1] It is classified as a second-generation CDK inhibitor, derived from seliciclib.^[2]

Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	1070790-89-4	[1] [3] [4]
Synonyms	CYC065	[1] [4]
Molecular Formula	C ₂₁ H ₃₁ N ₇ O	[1] [3]
Molecular Weight	397.52 g/mol	[3]
Appearance	Solid	[1]
Solubility	DMSO: 80 mg/mL (201.24 mM)	[5]
Purity	≥98%	[1]
Storage	Store at -20°C for up to 6 months or -80°C for up to 1 year. [6]	[6]

Biological Activity (IC₅₀ Values)

Target	IC ₅₀	Source(s)
CDK2	4.5 - 5 nM	[1] [7]
CDK9	20.5 - 26 nM	[1] [7]
CDK1	278 nM	[1]
CDK4	193 nM	[1]
CDK7	232 nM	[1]

Hazard Identification and Safety Precautions

Fadraciclib is classified as a hazardous substance that requires careful handling.

GHS Classification:

- Skin Irritation (Category 2): H315 - Causes skin irritation.[\[3\]](#)[\[4\]](#)

- Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]

Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Use only in areas with adequate exhaust ventilation. An accessible safety shower and eye wash station must be available.[3]
- Hand Protection: Wear protective gloves.[3]
- Eye Protection: Use safety goggles with side-shields.[3]
- Skin and Body Protection: Wear impervious clothing.[3]
- Respiratory Protection: Use a suitable respirator, especially when dust or aerosols may be generated.[3]
- General Hygiene: Wash hands thoroughly after handling.[3][4] Avoid inhalation and contact with eyes and skin.[3]

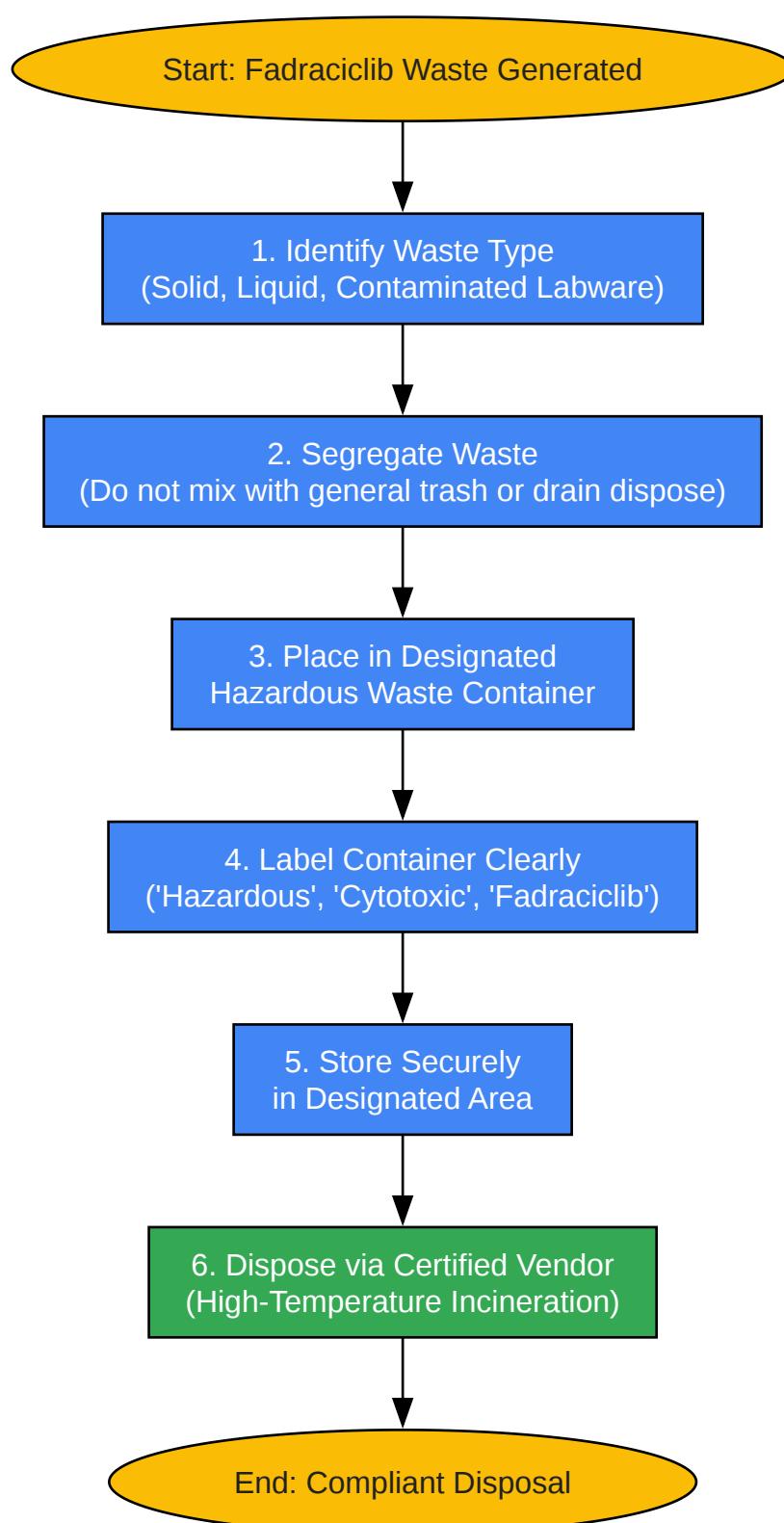
Proper Disposal Procedures

Disposal of **Fadraciclib** and its contaminated materials must be performed in strict accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[3]

Step-by-Step Disposal Guidance:

- Waste Identification: Identify all waste streams containing **Fadraciclib**, including pure compound, stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE.
- Segregation: Do not mix **Fadraciclib** waste with household garbage or dispose of it via the sewage system.[4] As a cytotoxic/cytostatic compound, it should be segregated into a designated, clearly labeled hazardous waste container. For sharps waste like needles and syringes, use a correctly marked sharps container.[8]
- Containerization: Use chemically resistant, sealed containers for waste. For equipment contaminated with **Fadraciclib**, purple bags or lidded bins are often recommended for cytotoxic waste.[8]

- Labeling: Clearly label the waste container with "Hazardous Waste," "Cytotoxic," and the chemical name "**Fadriciclib**."
- Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. The required method of disposal for cytotoxic waste is typically high-temperature incineration.[\[8\]](#)
- Decontamination: Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol. Dispose of the cleaning materials as hazardous waste.[\[3\]](#)



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Caption: Logical workflow for the proper disposal of **Fadraciclib** waste.

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]

- Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[3]
- Personal Protection: Wear full PPE, including a self-contained breathing apparatus if necessary.[3]
- Cleanup:
 - For solutions, absorb with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[3]
 - For solids, carefully sweep or scoop up the material, avoiding dust formation.
- Disposal of Cleanup Materials: Place all contaminated materials into a sealed, labeled container for disposal according to the procedures outlined in Section 3.[3]
- Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

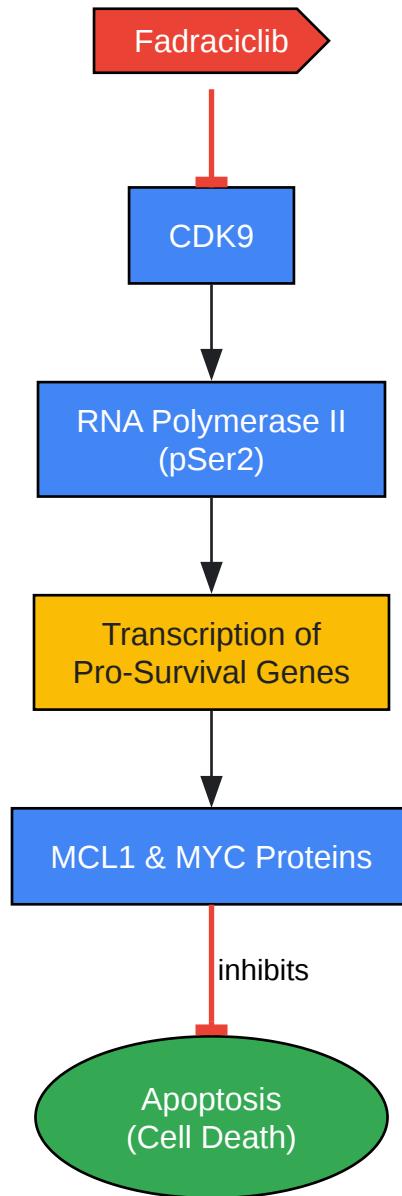
Mechanism of Action and Signaling Pathway

Fadriciclib is a potent inhibitor of CDK2 and CDK9. Its primary mechanism of action in cancer cells involves the inhibition of CDK9, which is critical for regulating transcription. This inhibition leads to a rapid induction of apoptosis (programmed cell death).[9]

The key steps in the pathway are:

- Fadriciclib** inhibits CDK9.
- Inhibition of CDK9 reduces the phosphorylation of RNA Polymerase II at the Serine 2 position (pSer2).[9][10]
- This disruption of transcription leads to the rapid depletion of short-lived, pro-survival proteins, most notably Myeloid Cell Leukemia 1 (MCL1) and the oncoprotein MYC.[9]

- The loss of MCL1 frees pro-apoptotic proteins, which disrupt the mitochondrial membrane and trigger the apoptotic cascade, leading to cell death.[10]



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Caption: **Fadraciclib**'s mechanism of action via CDK9 inhibition.

Cited Experimental Protocols

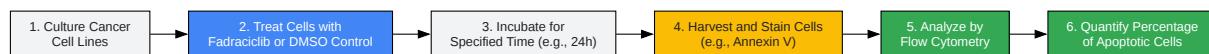
The following outlines common methodologies used to characterize the effects of **Fadraciclib**.

Protocol 1: In Vitro Kinase Inhibition Assay This experiment determines the potency of **Fadraciclib** against specific kinase enzymes.

- Methodology: Recombinant CDK/cyclin enzymes are used for the assay. **Fadraciclib** is prepared in a 10-point concentration curve. The kinase reaction is initiated in the presence of the compound and an ATP concentration that approximates the Michaelis constant (K_m) value for each enzyme. The activity of the kinase (e.g., phosphorylation of a substrate) is measured, and the IC₅₀ value is calculated from the resulting dose-response curve.[9]

Protocol 2: Apoptosis Detection by Flow Cytometry This experiment quantifies the induction of cell death in cancer cell lines following treatment with **Fadraciclib**.

- Methodology:
 - Cell Treatment: Cancer cell lines are cultured and treated with **Fadraciclib** (e.g., at concentrations of 0.8 μM and 1.6 μM) or a vehicle control (DMSO) for a set period, such as 24 hours.[10]
 - Staining: After treatment, cells are harvested and stained with fluorescent markers. A common combination is Annexin V (which binds to apoptotic cells) and a dye to assess mitochondrial membrane potential, such as DiOC₆(3).[10]
 - Analysis: The stained cells are analyzed using a flow cytometer. The instrument quantifies the percentage of cells in different populations: live, early apoptotic (Annexin V positive), and late apoptotic/necrotic.[10]



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Caption: Experimental workflow for an apoptosis assay.

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